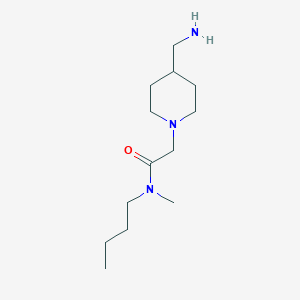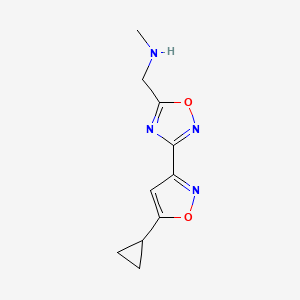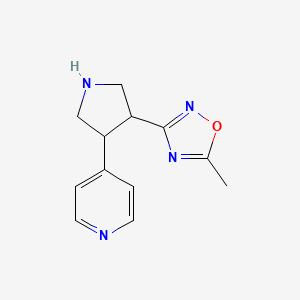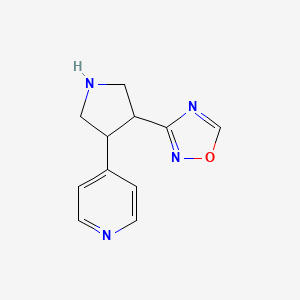
2-(4-(氨甲基)哌啶-1-基)-N-丁基-N-甲基乙酰胺
描述
科学研究应用
吲哚啉合成
该化合物用于通过 Buchwald 和 Hartwig 开发的方法,通过钯催化的 C-H 官能化合成吲哚啉。它在药物化学合成中是一种有价值的工具,特别是在丝氨酸棕榈酰转移酶抑制剂的开发中 (Magano 等人,2014)。
生物活性衍生物的合成
它用于合成生物活性 N-取代-2''-[(苯磺酰基)(哌啶-1-基)氨基]乙酰胺衍生物。这些衍生物对乙酰胆碱酯酶、丁酰胆碱酯酶和脂氧合酶等酶表现出有希望的活性 (Khalid 等人,2014)。
抗菌潜力
从该化合物合成的带有氮杂环和 1,3,4-恶二唑杂环核的乙酰胺衍生物已对其抗菌潜力进行了评估。这些衍生物对革兰氏阴性菌株表现出中等活性 (Iqbal 等人,2017)。
不对称合成
该化合物在不对称合成中发挥作用,特别是在对映体纯 3-取代哌啶的合成中,证明了其在创建手性化合物中的用途 (Micouin 等人,1994)。
用于成像的放射合成
它还参与了 EGFR、HER2 和 HER3 等受体的显像剂的放射合成,表明其在诊断医学和分子成像中的重要性 (Wang 等人,2014)。
光谱分析和抗菌研究
该化合物的 N-取代衍生物已被合成并进行了光谱分析和抗菌研究,表明其在开发新药剂中的广泛应用 (Khalid 等人,2016)。
作用机制
Target of Action
The primary target of 2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase .
Mode of Action
It is known to interact with its target, cdk2 . This interaction may lead to changes in the activity of CDK2, potentially affecting the cell cycle progression .
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell cycle regulation . The downstream effects of this could include alterations in cell proliferation and growth .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is a key factor in its efficacy .
Result of Action
The molecular and cellular effects of 2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide’s action are likely to be related to its impact on CDK2 activity and, consequently, cell cycle regulation . This could potentially lead to changes in cell proliferation and growth .
生化分析
Biochemical Properties
2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase 2, influencing its activity . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of 2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation . This interaction can lead to alterations in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity
Dosage Effects in Animal Models
The effects of 2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in pharmacological applications.
Metabolic Pathways
2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy .
Transport and Distribution
Within cells and tissues, 2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s effectiveness in various biochemical and pharmacological applications.
属性
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-butyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-3-4-7-15(2)13(17)11-16-8-5-12(10-14)6-9-16/h12H,3-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVZJWPFYWGYOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1475716.png)
![2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475718.png)
![3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1475721.png)


![2-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475728.png)
![2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475729.png)

![(8-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1475731.png)
![1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine](/img/structure/B1475732.png)




